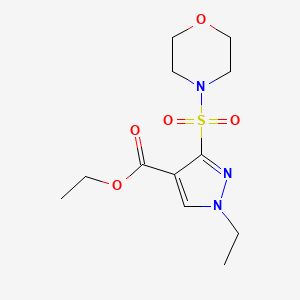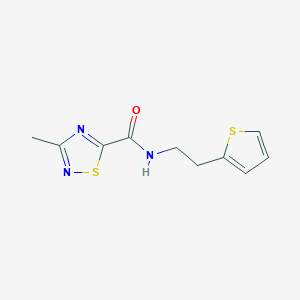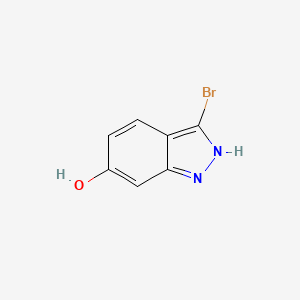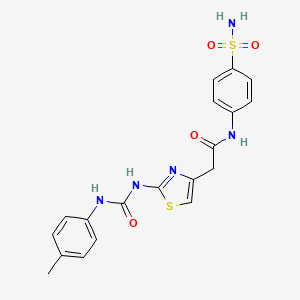
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as E-64, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in many biological processes. The purpose of
Mécanisme D'action
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. It works by irreversibly binding to the active site of these enzymes, preventing them from carrying out their normal biological functions. This leads to the accumulation of undigested proteins and other cellular components, which can have a range of effects on cell function and viability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate are complex and depend on the specific cell type and tissue being studied. In general, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce autophagy, a process by which cells break down and recycle their own components. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been shown to induce apoptosis, a form of programmed cell death. Additionally, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to modulate the immune response and inflammation in various models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its specificity for cysteine proteases, which allows researchers to selectively inhibit these enzymes without affecting other cellular processes. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is also relatively stable and easy to handle, making it a convenient tool for many different types of experiments. However, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate does have some limitations. It is not effective against all cysteine proteases, and its irreversible binding to these enzymes can make it difficult to study their normal biological functions.
Orientations Futures
There are many potential future directions for research on ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and its applications. One area of interest is the development of new inhibitors of cysteine proteases that are more effective and specific than ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. Another area of interest is the study of the role of cysteine proteases in different diseases, such as cancer and neurodegenerative disorders. Additionally, there is growing interest in the use of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and other cysteine protease inhibitors as therapeutic agents for these diseases.
Méthodes De Synthèse
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl 1H-pyrazole-4-carboxylate with morpholine and then treating the resulting compound with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in a wide range of scientific research applications. It is commonly used as a tool for studying the role of cysteine proteases in various biological processes, such as autophagy, apoptosis, and inflammation. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been used to investigate the function of specific cysteine proteases in different cell types and tissues. Furthermore, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in drug discovery to identify and develop new inhibitors of cysteine proteases for therapeutic purposes.
Propriétés
IUPAC Name |
ethyl 1-ethyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-3-14-9-10(12(16)20-4-2)11(13-14)21(17,18)15-5-7-19-8-6-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDTFPNJQDXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)


![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)


![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)
